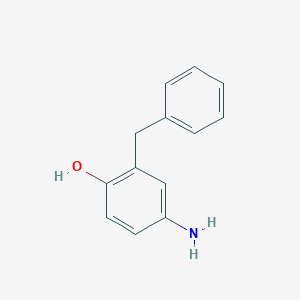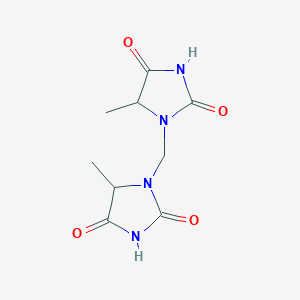
1,1'-Methylenebis(5-methylimidazolidine-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) typically involves the reaction of 5-methylimidazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and pH, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency, often incorporating advanced techniques such as automated control systems and in-line monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene bridge and imidazolidine rings can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine rings .
Applications De Recherche Scientifique
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of flame retardants, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylimidazolidine-2,4-dione: A related compound with similar structural features but lacking the methylene bridge.
1,1’-Methylenebis(imidazolidine-2,4-dione): Another similar compound with imidazolidine-2,4-dione rings but without the methyl groups
Uniqueness
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is unique due to the presence of both the methylene bridge and the methyl groups on the imidazolidine rings. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
106226-97-5 |
|---|---|
Formule moléculaire |
C9H12N4O4 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
5-methyl-1-[(5-methyl-2,4-dioxoimidazolidin-1-yl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N4O4/c1-4-6(14)10-8(16)12(4)3-13-5(2)7(15)11-9(13)17/h4-5H,3H2,1-2H3,(H,10,14,16)(H,11,15,17) |
Clé InChI |
KFWWINBQVMFYGW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(=O)N1CN2C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
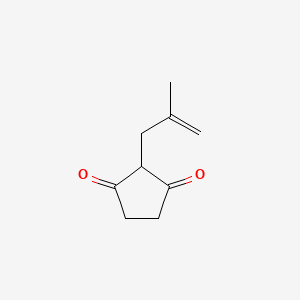
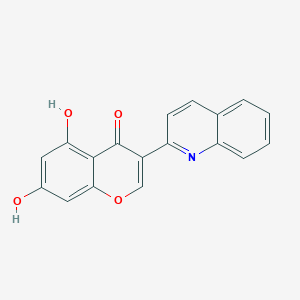
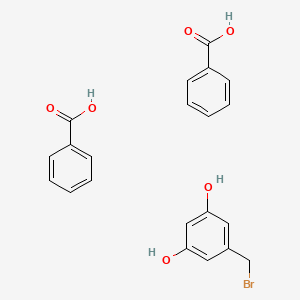
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
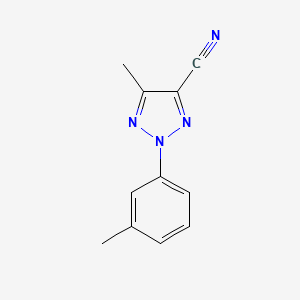
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)

